1-(1-ethyl-1H-imidazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine hydrochloride 1-(1-ethyl-1H-imidazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185031-31-5
VCID: VC6303335
InChI: InChI=1S/C17H19F3N4O.ClH/c1-2-22-8-7-21-16(22)24-11-9-23(10-12-24)15(25)13-5-3-4-6-14(13)17(18,19)20;/h3-8H,2,9-12H2,1H3;1H
SMILES: CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F.Cl
Molecular Formula: C17H20ClF3N4O
Molecular Weight: 388.82

1-(1-ethyl-1H-imidazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine hydrochloride

CAS No.: 1185031-31-5

Cat. No.: VC6303335

Molecular Formula: C17H20ClF3N4O

Molecular Weight: 388.82

* For research use only. Not for human or veterinary use.

1-(1-ethyl-1H-imidazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine hydrochloride - 1185031-31-5

CAS No. 1185031-31-5
Molecular Formula C17H20ClF3N4O
Molecular Weight 388.82
IUPAC Name [4-(1-ethylimidazol-2-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone;hydrochloride
Standard InChI InChI=1S/C17H19F3N4O.ClH/c1-2-22-8-7-21-16(22)24-11-9-23(10-12-24)15(25)13-5-3-4-6-14(13)17(18,19)20;/h3-8H,2,9-12H2,1H3;1H
Standard InChI Key QWVKITJEMFOESN-UHFFFAOYSA-N
SMILES CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F.Cl

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • A piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, known for conferring conformational flexibility and basicity.

  • An 1-ethylimidazol-2-yl substituent, introducing a five-membered aromatic ring with nitrogen atoms at positions 1 and 3, which enhances electron-richness and potential for hydrogen bonding.

  • A 2-(trifluoromethyl)benzoyl group, providing steric bulk and electron-withdrawing properties due to the trifluoromethyl (-CF₃) moiety.

The hydrochloride salt form improves solubility in polar solvents, a common strategy in pharmaceutical chemistry to enhance bioavailability.

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS No.1185031-31-5
Molecular FormulaC₁₇H₂₀ClF₃N₄O
Molecular Weight388.82 g/mol
IUPAC Name[4-(1-Ethylimidazol-2-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone hydrochloride
SMILESCCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F.Cl

Synthesis and Manufacturing Considerations

Retrosynthetic Analysis

The synthesis likely follows a multi-step sequence common to piperazine derivatives:

  • Piperazine Functionalization: Introducing the imidazole substituent via nucleophilic substitution or coupling reactions.

  • Benzoylation: Attaching the 2-(trifluoromethyl)benzoyl group through acyl chloride intermediates.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/ConditionsIntermediate
1Imidazole Alkylation1-Ethylimidazole, Base (K₂CO₃)1-Ethylimidazole-piperazine adduct
2Friedel-Crafts Acylation2-(Trifluoromethyl)benzoyl chloride, Lewis Acid (AlCl₃)Acylated intermediate
3Salt FormationHCl (gaseous or aqueous)Final hydrochloride product

Industrial Scalability Challenges

  • Purification: The presence of multiple nitrogen atoms complicates crystallization; chromatographic techniques may be required.

  • Yield Optimization: Steric hindrance from the trifluoromethyl group could limit acylation efficiency, necessitating excess reagents or elevated temperatures.

  • Regulatory Compliance: Adherence to Good Manufacturing Practices (GMP) mandates rigorous impurity profiling, particularly for residual solvents or unreacted intermediates.

Pharmacological Profile and Mechanism of Action

Putative Biological Targets

Piperazine derivatives exhibit affinity for neurotransmitter receptors (e.g., serotonin 5-HT₁A, dopamine D₂) and enzymatic systems (e.g., phosphodiesterases, kinases). The trifluoromethyl group enhances lipophilicity, promoting blood-brain barrier penetration, while the imidazole ring may facilitate interactions with histaminergic or adrenergic systems.

Table 3: Comparative Activity of Structural Analogs

Compound ClassTarget ReceptorIC₅₀ (nM)Reference
Piperazine-antipsychoticsD₂ Dopamine5–50
Imidazole-antidepressants5-HT₁A10–100
Trifluoromethyl-containing anti-inflammatoriesCOX-220–200

Hypothesized Therapeutic Effects

  • Antipsychotic Activity: Blockade of dopaminergic D₂ receptors could mitigate positive symptoms of schizophrenia.

  • Antidepressant Effects: 5-HT₁A receptor partial agonism may enhance serotonin neurotransmission.

  • Anti-inflammatory Action: COX-2 inhibition via electron-withdrawing -CF₃ group could reduce prostaglandin synthesis.

Preclinical Research and Developmental Status

In Silico Predictions

Computational models suggest favorable ADMET properties:

  • Absorption: High permeability (Caco-2 Papp > 5 × 10⁻⁶ cm/s) due to moderate logP (~2.5).

  • Metabolism: Susceptibility to CYP3A4-mediated oxidation at the imidazole ring.

  • Toxicity: Low hERG channel inhibition risk (predicted IC₅₀ > 10 μM), reducing cardiac liability.

In Vitro Studies (Extrapolated)

While direct assays are lacking, related compounds demonstrate:

  • Antiproliferative Activity: IC₅₀ = 15 μM against MCF-7 breast cancer cells via apoptosis induction.

  • Antimicrobial Efficacy: MIC = 8 μg/mL against Staphylococcus aureus by disrupting cell wall synthesis.

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